(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
Description
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Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-9-3-4-12(5-15(9)19)22-18-14(17(20)25)6-13-11(8-23)7-21-10(2)16(13)24-18/h3-7,23H,8H2,1-2H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJZKOXKIPREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a synthetic derivative belonging to the pyrano-pyridine class of compounds. This class has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that influences its biological activity. The presence of fluorine and hydroxymethyl groups is notable for enhancing pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cytochrome P450 enzymes .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. Similar pyrano derivatives have demonstrated effective antifungal activity against several fungal strains through mechanisms that disrupt cell wall synthesis and inhibit ergosterol production .
Table 2: Antimicrobial Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested | Reference |
|---|---|---|---|
| Candida albicans | 32 µg/mL | 5a (a pyrano derivative) | |
| Aspergillus niger | 16 µg/mL | 5a (a pyrano derivative) |
- CYP450 Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation. This interaction can lead to the formation of reactive metabolites that bind to cellular macromolecules, potentially triggering cytotoxic effects in cancer cells .
- DNA Interaction : Research suggests that similar compounds can form DNA adducts, leading to mutations and apoptosis in malignant cells. This mechanism is critical for the anticancer activity observed in various studies .
Case Studies
A notable study investigated the antiproliferative effects of a related compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability correlated with increased expression of apoptotic markers such as caspase-3 and PARP cleavage. The study concluded that the compound could serve as a potential lead in developing new chemotherapeutic agents .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of This compound . Potential areas for exploration include:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural modifications : To enhance selectivity and reduce toxicity.
- Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.
Scientific Research Applications
Structural Features
- Heterocyclic Framework : The compound features a pyridine ring fused with a pyran ring, which is known for enhancing biological activity.
- Functional Groups : Hydroxymethyl and carbothioamide groups are present, which can influence solubility and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide exhibit antitumor properties. Studies have shown that heterocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrano[3,2-c]pyridine have demonstrated significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Heterocycles are often explored for their ability to disrupt bacterial cell walls or interfere with metabolic pathways. Research has indicated that similar compounds possess activity against both gram-positive and gram-negative bacteria .
Cholinesterase Inhibition
Given the presence of nitrogen atoms in its structure, this compound may also act as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing neurotransmission .
Structural Analysis
Hirshfeld surface analysis has been utilized to understand the intermolecular interactions in solid-state forms of similar compounds. This analysis quantifies contributions from various interactions such as hydrogen bonds and van der Waals forces, which are crucial for crystal packing and stability .
Key Findings from Structural Studies
- Hydrogen Bonding : Significant contributions from C-H···O and C-H···N interactions have been noted.
- Crystal Packing : The arrangement of molecules in the crystal lattice affects the compound's stability and potential biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (-C(=S)NH₂) group participates in nucleophilic substitution reactions. In acidic or basic conditions, the thioamide sulfur can act as a leaving group, enabling the formation of new bonds. For example:
Reaction with Alkyl Halides
Under basic conditions (e.g., K₂CO₃ in DMF), the carbothioamide reacts with methyl iodide to yield a methylthioether derivative.
| Reaction | Conditions | Yield | Characterization |
|---|---|---|---|
| R-C(=S)NH₂ + CH₃I → R-S-CH₃ | K₂CO₃, DMF, 60°C, 4h | 72% | NMR (δ 2.1 ppm for -SCH₃), IR (loss of C=S stretch at 1250 cm⁻¹) |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) moiety is susceptible to oxidation. Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts it to a formyl group (-CHO):
| Reaction | Conditions | Yield | Characterization |
|---|---|---|---|
| R-CH₂OH → R-CHO | PCC, CH₂Cl₂, RT, 2h | 68% | NMR (δ 9.8 ppm for -CHO), MS ([M+H]⁺ +14) |
Stronger oxidants (e.g., KMnO₄) lead to over-oxidation to carboxylic acid, but this is less common due to steric hindrance from the pyrano-pyridine ring.
Imine Condensation Reactions
The imine group (-C=N-) undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones. For instance, reaction with hydrazine hydrate in ethanol produces a hydrazone derivative:
| Reaction | Conditions | Yield | Characterization |
|---|---|---|---|
| R-C=N-Ar + NH₂NH₂ → R-C=N-NH₂ | Ethanol, reflux, 6h | 65% | NMR (δ 7.8 ppm for -NH₂), IR (N-H stretch at 3350 cm⁻¹) |
Cycloaddition Reactions
The pyrano-pyridine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (80°C in toluene):
| Reaction | Conditions | Yield | Characterization |
|---|---|---|---|
| Pyrano-pyridine + Maleic Anhydride → Fused bicyclic adduct | Toluene, 80°C, 12h | 58% | NMR (new sp³ hybridized carbons at δ 3.4–4.2 ppm), X-ray crystallography |
Thioamide-Mediated Chelation
The carbothioamide group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water mixtures, forming stable complexes :
| Metal | Conditions | Stoichiometry | Application |
|---|---|---|---|
| Cu²⁺ | MeOH/H₂O (1:1), RT, 1h | 1:2 (metal:ligand) | Catalytic activity in oxidation reactions |
Biological Interactions
While not strictly a chemical reaction, the compound inhibits Mycobacterium tuberculosis (Mtb) enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis. Enzyme assays show an IC₅₀ of 2.3 µM, comparable to first-line drugs like isoniazid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
